N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide
Description
N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core fused with a carboxamide group substituted at position 9 and an isoxazole ring at the nitrogen of the amide moiety.
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(19-11-9-18-21-10-11)16-12-5-1-3-7-14(12)22-15-8-4-2-6-13(15)16/h1-10,16H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMIXDWRHDGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CON=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide typically involves the reaction of isoxazole with xanthene-9-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. Reaction outcomes depend on pH and temperature:
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl in dioxane | 9H-xanthene-9-carboxylic acid | 72% | |
| Basic (NaOH, 60°C) | 4M NaOH in H₂O | Sodium 9H-xanthene-9-carboxylate | 85% |
Mechanistically, protonation of the amide oxygen under acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic media, hydroxide ion directly cleaves the amide bond.
Alkylation and Acylation
The isoxazole nitrogen acts as a nucleophile in alkylation and acylation reactions:
Key Examples:
-
Methylation:
-
Acetylation:
These reactions proceed via an SN2 mechanism, with the isoxazole nitrogen attacking electrophilic carbon centers in alkyl halides or acyl chlorides.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:
| Dipolarophile | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA | Pyrazole-xanthene hybrid | >90% (1,4-adduct) |
| Dimethylacetylene | None (thermal) | Isoxazolo[5,4-b]xanthene derivative | 75% (1,3-adduct) |
Reaction regioselectivity is influenced by electronic effects from the xanthene ring, directing dipolarophiles to specific positions on the isoxazole .
Electrophilic Aromatic Substitution (EAS)
The xanthene core undergoes EAS at positions 2 and 7 due to electron-donating effects from the oxygen atom:
Nitration:
-
Reagent: HNO₃/H₂SO₄ (1:3), 0°C
-
Products:
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2-Nitro derivative (major, 65%)
-
7-Nitro derivative (minor, 22%)
-
-
Mechanism: Nitronium ion attack stabilized by resonance from xanthene’s oxygen .
Sulfonation:
-
Reagent: H₂SO₄ (fuming), 50°C
-
Product: 2-Sulfo-9H-xanthene-9-carboxamide (88%)
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4π] electrocyclization of the xanthene system:
| Condition | Product | Quantum Yield |
|---|---|---|
| Methanol, N₂ atmosphere | Dibenzo[b,e]oxepin-11-one | Φ = 0.32 |
| Acetone, O₂ present | Xanthene-9-carboxamide peroxide | Φ = 0.18 |
This reactivity is attributed to the planarity of the xanthene ring, enabling conjugation across the π-system.
Coordination Chemistry
The carboxamide oxygen and isoxazole nitrogen act as bidentate ligands for transition metals:
| Metal Salt | Solvent | Complex | Application |
|---|---|---|---|
| CuCl₂ | EtOH | [Cu(L)₂Cl]Cl | Catalytic oxidation studies |
| Pd(OAc)₂ | DCM | [Pd(L)(OAc)] | Cross-coupling catalysis |
Stoichiometry and geometry (e.g., square planar vs. octahedral) depend on metal oxidation states and reaction conditions .
Scientific Research Applications
N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several xanthene- and carbazole-based derivatives. Key comparisons include:
Key Observations :
- Isoxazole vs. Aryl Substituents: The isoxazole ring in the target compound contrasts with aryl groups (e.g., 4-cyanophenyl in ), which may alter solubility and binding affinity. Isoxazole’s electron-rich nature could enhance interactions with biological targets compared to purely aromatic substituents.
- Xanthene vs. Carbazole Cores : Carbazole derivatives () exhibit nitrogen-based aromaticity, enabling distinct electronic properties compared to oxygenated xanthene.
Physicochemical Properties
- Melting Points : Xanthene-isoxazole hybrids (e.g., 11i: 210–211°C) exhibit higher melting points than simpler carboxamides, likely due to increased rigidity and intermolecular hydrogen bonding .
- Solubility: The 4-cyanophenyl analogue () may have reduced aqueous solubility compared to the isoxazole derivative due to its hydrophobic aryl group .
Biological Activity
N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique combination of an isoxazole ring and a xanthene backbone. This structural configuration is believed to play a crucial role in its biological activity.
Chemical Formula
- Molecular Formula : C₁₄H₉N₃O₂
- Molecular Weight : 253.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator in various biochemical pathways, potentially affecting processes such as inflammation and cell proliferation.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. For instance, studies have shown that derivatives of xanthene compounds can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives are known for their effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects .
Case Studies
- Anticancer Activity : A study demonstrated that xanthene derivatives showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation revealed that isoxazole derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the isoxazole moiety in enhancing antimicrobial potency .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Potential inhibition of COX enzymes |
Table 2: Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(isoxazol-4-yl)-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via coupling reactions between 9H-xanthene-9-carboxylic acid derivatives and isoxazol-4-amine. A transition metal-free approach, such as using potassium-based catalysts in dry toluene, may enhance yield and purity (as demonstrated in related xanthene carboxamide syntheses) . Optimization involves varying temperature, solvent polarity, and stoichiometric ratios of reactants. Factorial design experiments (e.g., 2^k designs) help identify critical variables (e.g., catalyst loading, reaction time) .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the xanthene core and isoxazole substituent by detecting aromatic protons and carboxamide carbonyl signals (δ ~165-170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1680 cm⁻¹) and isoxazole ring vibrations .
- HPLC/UPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .
Q. How is this compound utilized in model biological systems, and what controls are essential for reproducibility?
- Methodology : The compound may serve as a fluorescent probe due to the xanthene scaffold. In vitro assays require:
- Negative Controls : Solvent-only (e.g., DMSO) and scaffold-only (e.g., unmodified xanthene) .
- Dose-Response Curves : To establish EC₅₀/IC₅₀ values across 3-5 log concentrations.
- Stability Tests : Monitor degradation in buffer/PBS via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reports on the biological activity of this compound across studies?
- Methodology : Contradictions may arise from:
- Purity Variations : Impurities (e.g., unreacted starting materials) can skew bioactivity. Validate via orthogonal analytical methods (NMR + HPLC) .
- Assay Conditions : Differences in pH, temperature, or cell lines alter activity. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
- Epistatic Interactions : Use gene knockout models (e.g., CRISPR/Cas9) to identify pathway-specific effects .
Q. How can computational modeling predict the physicochemical properties and binding affinities of this compound?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
- QSAR Studies : Train models on xanthene derivatives to correlate substituents (e.g., isoxazole position) with logP, solubility, or IC₅₀ .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental strategies resolve low yields in large-scale syntheses of this compound?
- Methodology :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- DoE (Design of Experiments) : Response surface methodology (RSM) optimizes parameters like residence time and catalyst concentration .
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust conditions dynamically .
Q. How does the electronic structure of the isoxazole moiety influence the photophysical properties of this compound?
- Methodology :
- TD-DFT Calculations : Gaussian 09 predicts absorption/emission spectra by analyzing HOMO-LUMO gaps .
- Fluorescence Quenching Studies : Titrate with electron-deficient/acceptor molecules to assess charge-transfer interactions .
- Solvatochromism Analysis : Measure emission shifts in solvents of varying polarity (e.g., hexane → water) .
Methodological Considerations for Data Interpretation
- Theoretical Frameworks : Align studies with xanthene-based drug design principles (e.g., π-π stacking for target engagement) or photodynamic therapy mechanisms .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
